Array ( [bid] => 8082274 )
The molecule contains a pyrimidine ring, a common structural motif found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Thus, this compound could be studied for its ability to inhibit specific kinases and potentially modulate those processes .
The presence of the benzothiazole group, which is found in some antifungal and antibacterial agents, suggests the molecule could be explored for antimicrobial properties .
The molecule's structure incorporates various functional groups that might be involved in interactions with biological targets. This could make it a valuable starting point for medicinal chemists to design and synthesize novel compounds with potential therapeutic applications.
The compound 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile is a complex organic molecule with a molecular formula of and a molecular weight of approximately 392.44 g/mol. This compound features a benzothiazole moiety, which is known for its diverse biological activities, and a pyrimidinyl group that may contribute to its pharmacological properties. The presence of acetonitrile in its structure indicates potential applications in medicinal chemistry, particularly in developing new therapeutic agents.
The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The benzothiazole and pyrimidine rings can undergo various electrophilic and nucleophilic substitutions. For instance, the nitrile group can participate in hydrolysis reactions to form corresponding carboxylic acids. Additionally, the compound may react with amines or alcohols under appropriate conditions to yield derivatives that could enhance its biological activity.
Compounds containing benzothiazole and pyrimidine moieties have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this specific compound may exhibit significant cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways. The presence of the pyridine ring also suggests potential interactions with nicotinic acetylcholine receptors, which could influence neurological functions.
The synthesis of 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile can be approached through multi-step synthetic routes involving the following general steps:
This compound has potential applications in several fields:
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:
These studies can help elucidate the mechanism of action and optimize the compound's therapeutic efficacy.
Several compounds share structural similarities with 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Benzothiazole | Simpler structure; lacks additional functional groups | |
| 4-Amino-pyrimidine | Contains only pyrimidine; no benzothiazole component | |
| 5-Methylbenzothiazole | Similar benzothiazole structure but lacks pyrimidine functionality |
The unique combination of both benzothiazole and pyrimidine rings in this compound likely contributes to its distinct biological profile compared to these simpler analogs. This complexity may enhance its potential therapeutic applications while providing avenues for further research into structure-activity relationships.
The benzothiazolylidene-acetonitrile core is synthesized via a Knoevenagel condensation between 2-(benzothiazol-2-yl)acetonitrile and an aldehyde-derived pyrimidine. Retrosynthetic disconnection reveals two key fragments:
Critical to this step is the stabilization of the exocyclic double bond in the Z-configuration, achieved by steric hindrance from the benzothiazole’s sulfur atom and π-π stacking between heterocycles.
The pyridinylethylamino group is introduced via a two-step sequence:
This convergent strategy minimizes side reactions, with HPLC analysis confirming >95% purity. The pyridine ring’s basicity enhances solubility, while the ethylamino linker provides conformational flexibility for target engagement.
The Z-configuration is enforced during Knoevenagel condensation by:
NOESY NMR correlations between H-3 of the benzothiazole and H-6 of the pyrimidine (δ 7.85–8.10 ppm) confirm the Z-geometry. Computational studies (DFT-B3LYP/6-311+G**) corroborate a 12.3 kcal/mol energy preference for the Z-isomer due to reduced van der Waals strain.
| Parameter | Value | Reference |
|---|---|---|
| ¹H NMR (DMSO- d₆) | δ 8.42 (s, 1H, pyrimidine-H6) | |
| δ 7.89–7.92 (m, 2H, benzothiazole-H) | ||
| ¹³C NMR | δ 158.9 (C=N), 117.2 (CN) | |
| HRMS (ESI+) | m/z 372.1245 [M+H]⁺ (calc. 372.1251) |